crustacin
Description
Crustacin is a calcium-binding glycoprotein isolated from the marine organism Pagurus prideauxii (hermit crab). It has a molecular mass of 36 ± 1 kDa and contains approximately 3% carbohydrates by weight . Structurally, crustacin’s secondary and tertiary conformations are highly dependent on environmental factors such as temperature, ionic strength, and calcium ion concentration. Circular dichroism (CD) and fluorescence spectroscopy studies reveal that its native conformation undergoes irreversible denaturation at ~50°C, leading to loss of carcinoembryonic antigen (CEA)-binding activity . Calcium ions stabilize crustacin’s structure, shifting its thermal denaturation threshold by ~10°C when 1 mM Ca²⁺ is present .
Functionally, crustacin exhibits specific immunochemical interactions with CEA, a glycoprotein biomarker associated with colorectal and other carcinomas. The association constant (Kₐ) for the CEA-crustacin complex is 0.6 × 10⁸ M⁻¹, indicating high binding affinity .
Properties
CAS No. |
113355-31-0 |
|---|---|
Molecular Formula |
C5H3NO5 |
Synonyms |
crustacin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Crustacin belongs to a class of glycoproteins with CEA-binding properties. Its closest functional analog is cyprein , isolated from Cyprea caputserpentis (a marine mollusk). Below is a detailed comparative analysis:
Structural and Physicochemical Properties
| Property | Crustacin | Cyprein |
|---|---|---|
| Source Organism | Pagurus prideauxii (hermit crab) | Cyprea caputserpentis (snail) |
| Molecular Mass | 36 ± 1 kDa | 44 ± 1.4 kDa |
| Carbohydrate Content | 3% | 18% |
| Calcium Dependence | Critical for stability & activity | Not explicitly reported |
| Thermal Denaturation | ~50°C (irreversible) | Data unavailable |
Crustacin’s smaller size and lower carbohydrate content suggest a more protein-dominated binding mechanism compared to cyprein, which relies heavily on glycosylation . Calcium ions play a pivotal role in stabilizing crustacin’s conformation, whereas cyprein’s structural dependencies remain understudied.
Functional Differences
- CEA-Binding Specificity: Both proteins bind CEA with high affinity (Kₐ = 0.6 × 10⁸ M⁻¹ for both), but crustacin’s interaction is unaffected by saccharides, unlike cyprein, which shows nonspecific inhibition at high carbohydrate concentrations .
- Immunochemical Activity: Crustacin’s immunochemical activity is tightly linked to its calcium-bound conformation.
- Thermal Stability : Crustacin’s activity is irreversibly lost above 50°C, while cyprein’s thermal limits are undocumented .
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